molecular formula C13H15NO2 B8700111 1-Ethyl-1H-indole-3-carboxylic acid ethyl ester CAS No. 885524-96-9

1-Ethyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B8700111
CAS No.: 885524-96-9
M. Wt: 217.26 g/mol
InChI Key: DKTASPVYNKDYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-indole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

885524-96-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 1-ethylindole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-3-14-9-11(13(15)16-4-2)10-7-5-6-8-12(10)14/h5-9H,3-4H2,1-2H3

InChI Key

DKTASPVYNKDYMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (50-60% dispersion in mineral oil, 548.0 mg, 11.4 mmol, 2.0 eq) in THF (20 mL), 1H-indole-3-carboxylic acid methyl ester (1.0 g, 5.7 mmol, 1.0 eq) was added and after 20 min also ethyl iodide (507.0 μL, 6.3 mmol, 1.1. eq) was added. The reaction was heated at 70° C. for 1 h. The mixture was cooled down to 0° C. and water (10 mL) was added carefully. AcOEt was added and the organic phase was collected and concentrated, to give the crude compound that was purified through SiO2 column (10 g) with gradient elution from 100% cyclohexane to cyclohexane-EtOAc 80:20. The title product (860 mg, 74% yield) was obtained.
Name
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
507 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
74%

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